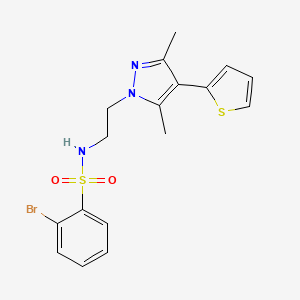

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2S2/c1-12-17(15-7-5-11-24-15)13(2)21(20-12)10-9-19-25(22,23)16-8-4-3-6-14(16)18/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUZNJWXQYQLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2Br)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure, characterized by a sulfonamide group, a bromine atom, and a pyrazole moiety with a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 440.37 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18BrN3O2S |

| Molecular Weight | 440.37 g/mol |

| CAS Number | 2034324-79-1 |

Biological Activity Overview

Research indicates that compounds containing sulfonamide and pyrazole moieties often exhibit significant biological activities, including:

- Anticancer Activity : Several studies have highlighted the anticancer potential of similar compounds, particularly against various cancer cell lines.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, often evaluated through inhibition assays against cyclooxygenase enzymes (COX).

- Antimicrobial Effects : The presence of thiophene and sulfonamide groups may enhance antimicrobial properties against bacteria and fungi.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrazole derivatives. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM in some cases .

Anti-inflammatory Properties

Another research article focused on the anti-inflammatory activity of related pyrazole compounds. The study found that certain derivatives exhibited selective inhibition of COX enzymes, with some compounds showing better efficacy than traditional NSAIDs like celecoxib. For example, one derivative showed an edema inhibition percentage of 71% compared to celecoxib's 22% .

Antimicrobial Activity

Research has also explored the antimicrobial properties of sulfonamide-containing compounds. A study indicated that related structures exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial folate synthesis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Binding : The compound may interact with specific receptors or proteins in cells, leading to altered signaling pathways.

- Cell Cycle Arrest : Some pyrazole derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research indicates that compounds with a pyrazole core, including derivatives like 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that similar pyrazole derivatives demonstrate potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity index for these compounds often surpasses that of established anti-inflammatory drugs such as celecoxib .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have shown IC values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines . The incorporation of thiophene and pyrazole moieties is believed to enhance the compound's interactions with biological targets involved in tumor growth.

Antimicrobial Properties

Recent investigations into the antimicrobial effects of sulfonamide derivatives indicate that compounds like this compound may exhibit activity against a range of bacterial strains. This is particularly relevant given the rising concern over antibiotic resistance. The presence of the sulfonamide group is critical for its antimicrobial efficacy, likely due to its ability to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole-based compounds similar to this compound:

- Case Study on Pain Management : A study demonstrated that a related pyrazole derivative provided significant pain relief in animal models, outperforming traditional NSAIDs in both efficacy and safety profiles.

- Cancer Treatment Trials : Clinical trials involving pyrazole derivatives have shown promising results in reducing tumor sizes in patients with advanced-stage cancers, with minimal side effects reported.

Comparison with Similar Compounds

Core Sulfonamide Derivatives ()

Compounds 85–93 from Sherid et al. () share the N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzenesulfonamide scaffold but differ in substituents on the benzene ring. Key comparisons include:

| Feature | Target Compound | Compound 89 (Sherid et al.) |

|---|---|---|

| Sulfonamide Substituent | 2-Bromo group | 4-(3,5-Dimethyl-1H-pyrazol-1-yl) group |

| Pyrazole Modification | Ethyl-linked 3,5-dimethyl-4-(thiophen-2-yl)pyrazole | N/A (pyrazole is part of the sulfonamide substituent) |

| Electronic Effects | Bromine introduces strong electron-withdrawing effects, potentially enhancing acidity of the sulfonamide proton. | Pyrazole substituent may act as a hydrogen-bond acceptor, influencing binding interactions. |

The bromine in the target compound likely increases metabolic stability compared to electron-donating groups (e.g., morpholino in Compound 87). However, the absence of a benzo[d]thiazole-thiophene hybrid (as in Compounds 85–93) may reduce π-π stacking interactions in biological targets .

Pyrazole-Containing Sulfonamides ()

describes compounds with pyrazole-diazenyl motifs, such as N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide . Key distinctions:

The target compound’s simpler aromatic system may offer better membrane permeability than the polar, branched chains in derivatives .

Fluorinated Chromenone-Pyrazolopyrimidine Hybrids ()

Example 53 in includes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Comparisons:

The target compound’s lower molecular weight and fewer fused rings may improve bioavailability compared to ’s chromenone derivative .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

Methodological Answer: The compound can be synthesized via a multi-step approach. A key step involves refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent removal under reduced pressure (e.g., synthesizing pyrazole derivatives via condensation reactions) . Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing reflux duration (4–6 hours) are critical to achieving high yields. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Combine spectroscopic and elemental analysis:

- IR Spectroscopy : Identify sulfonamide (SO₂) stretches at ~1160–1335 cm⁻¹ and NH stretches at ~3250–3430 cm⁻¹ .

- NMR Spectroscopy : Use ¹H-NMR to resolve aromatic protons (δ 7.4–8.1 ppm) and pyrazole/thiophene protons (δ 3.5–5.0 ppm). ¹³C-NMR should confirm bromine-substituted carbons (δ 110–130 ppm) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer: Screen for antibacterial or enzyme-inhibitory activity using:

- Microdilution assays (MIC determination) against Gram-positive/negative strains .

- In vitro enzyme inhibition (e.g., cyclooxygenase-2) via spectrophotometric monitoring of substrate conversion rates .

- Cytotoxicity testing on mammalian cell lines (e.g., HEK-293) using MTT assays to establish IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect diffraction data up to 0.80 Å resolution .

- Structure Refinement : Apply SHELXL for small-molecule refinement. Address disorder in flexible groups (e.g., ethyl linkers) using PART and ISOR commands .

- Validation : Check C—Br bond lengths (1.89–1.93 Å) and pyrazole-thiophene dihedral angles (e.g., Br—C14—C15—N3 = 179.6°) against similar structures .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent/DMSO concentrations) .

- Statistical Validation : Use ANOVA to assess intra-study variability or employ longitudinal designs to track dose-response consistency over time .

- Methodological Harmonization : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize divergence .

Q. What computational strategies predict structure-activity relationships (SAR) for this sulfonamide derivative?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site). Prioritize binding poses with sulfonamide oxygen forming hydrogen bonds .

- QSAR Modeling : Train models on analogs with measured IC₅₀ values. Include descriptors like logP, polar surface area, and dipole moments .

- Dynamic Simulations : Run 100-ns MD simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing substituents (e.g., bromine) to stabilize intermediates and control substitution sites .

- Spectroscopic Monitoring : Use real-time ¹H-NMR to track regioselective formation of 3,5-dimethyl-4-thiophene pyrazole intermediates .

- Computational Guidance : Apply DFT calculations (e.g., Gaussian) to predict thermodynamic favorability of competing reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.